6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrimidin-4-ol core with a 2-methyl group and a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Condensation Reaction: The starting materials, such as 2-chlorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidin-4-ol core.
Methylation: The resulting pyrimidin-4-ol core is methylated using a suitable methylating agent, such as methyl iodide, to introduce the 2-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidin-4-ol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol is compared with other similar compounds to highlight its uniqueness:
This compound: Unique due to its specific substituents and core structure.
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde: Similar in having a chlorophenyl group but differs in the core structure.
6-(2-Chlorophenyl)-6-cyano-N-(3,4-dimethylphenyl)-5-oxoheptanamide: Contains a chlorophenyl group but has a different core and additional functional groups.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDRIBFPJHWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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